molecular formula C24H20FN3O2 B11456532 3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11456532
M. Wt: 401.4 g/mol
InChI Key: NCWVHMAMNWPEEY-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a dihydropyrazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

  • Reduction: : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical and physical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated precursors, catalysts like palladium on carbon, under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential as an antiproliferative agent. It has been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell growth .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.

Industry

Industrially, the compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to the desired biological effects. For example, its antiproliferative activity may be due to its ability to inhibit key enzymes involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20FN3O2

Molecular Weight

401.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C24H20FN3O2/c1-14-23(16-3-7-18(25)8-4-16)24-26-13-20-21(28(24)27-14)11-17(12-22(20)29)15-5-9-19(30-2)10-6-15/h3-10,13,17H,11-12H2,1-2H3

InChI Key

NCWVHMAMNWPEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=C(C=C5)OC

Origin of Product

United States

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